molecular formula C8H10N2O B13828174 Phenol, 2,6-diamino-4-ethenyl-

Phenol, 2,6-diamino-4-ethenyl-

Cat. No.: B13828174
M. Wt: 150.18 g/mol
InChI Key: SZRFSDWCFKTHLM-UHFFFAOYSA-N
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Description

Phenol, 2,6-diamino-4-ethenyl- is a specialty chemical of interest in various research fields. It features a phenolic core structure, which is common to many compounds with significant industrial and scientific applications . This particular molecule is substituted with amino groups at the 2 and 6 positions and an ethenyl (vinyl) group at the 4 position. This unique structure suggests potential for use in polymer science, where it could act as a monomer or building block for novel materials . Furthermore, phenolic compounds with specific substitutions are widely studied for their antioxidant properties, as they can act as radical scavengers to inhibit oxidative chain reactions . Researchers are also exploring such molecules for their potential as ligands in coordination chemistry, binding to various metals for catalytic or sensing applications . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2,6-diamino-4-ethenylphenol

InChI

InChI=1S/C8H10N2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1,9-10H2

InChI Key

SZRFSDWCFKTHLM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C(=C1)N)O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Phenol, 2,6 Diamino 4 Ethenyl and Its Derivatives

Direct Synthesis Approaches for Phenol (B47542), 2,6-diamino-4-ethenyl-

The construction of the target molecule involves the strategic placement of two amino groups and an ethenyl group onto a phenol backbone. This requires a multi-step approach with careful consideration of the directing effects of the substituents.

Strategic Introduction of Amino Functionalities to Phenolic Scaffolds

The introduction of amino groups onto a phenolic ring is influenced by the activating and directing effects of the hydroxyl group. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. britannica.com However, achieving diamination at the 2 and 6 positions requires overcoming the steric hindrance and controlling the regioselectivity.

One common approach involves the nitration of a phenol, followed by reduction. The hydroxyl group strongly directs nitration to the ortho and para positions. To achieve 2,6-disubstitution, a blocking group might be temporarily placed at the para position. Subsequent reduction of the nitro groups to amino groups can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid combinations (e.g., Sn/HCl). mdpi.com

The reactivity of aminophenols is complex, as they possess both an acidic phenolic hydroxyl group and a basic amino group. chemcess.com This ampholytic nature can influence subsequent reaction conditions. chemcess.com The amino group itself is also an activating, ortho-, para-directing group, which must be considered in any further functionalization steps. ocr.org.uk

Ethenyl Group Installation via Advanced Organic Transformations

The installation of an ethenyl (vinyl) group onto a phenolic ring can be accomplished through several modern organic transformations. A prevalent method is the Wittig reaction, which involves the reaction of an appropriate hydroxybenzaldehyde with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base like potassium tert-butoxide. nih.govsemanticscholar.org For the synthesis of Phenol, 2,6-diamino-4-ethenyl-, this would likely involve a precursor such as 3,5-diamino-4-hydroxybenzaldehyde.

Another strategy is the dehydrogenation of an ethyl-substituted phenol. This typically involves high temperatures and a catalyst, such as iron oxide. chemicalbook.com The Heck coupling reaction, which couples a vinyl halide or triflate with an aromatic ring in the presence of a palladium catalyst, also represents a viable, albeit more complex, route.

The following table summarizes common methods for ethenyl group installation:

Reaction Starting Material Reagents Key Features Reference(s)
Wittig ReactionHydroxybenzaldehydeMethyltriphenylphosphonium bromide, Base (e.g., t-BuOK)Mild conditions, versatile for various substituted phenols. nih.gov, semanticscholar.org
DehydrogenationEthylphenolHigh temperature, Catalyst (e.g., Iron oxide)Often used in industrial settings. , chemicalbook.com

Regioselective Functionalization Techniques for Substituted Phenols

Achieving the desired 2,6-diamino-4-ethenyl substitution pattern requires precise regiochemical control. The functionalization of phenols is inherently directed to the ortho and para positions due to the strong activating nature of the hydroxyl group. britannica.comrsc.org Various strategies have been developed to enhance regioselectivity.

The use of directing groups, which are temporarily installed on the phenolic hydroxyl group, can steer incoming electrophiles to a specific position. nih.gov While this adds steps to the synthesis, it can be a powerful tool for achieving a desired substitution pattern. nih.gov Additionally, the choice of catalyst and reaction conditions can significantly influence the ortho/para selectivity of reactions like halogenation and alkylation. nsf.gov For instance, certain Lewis basic selenoether catalysts have been shown to favor ortho-chlorination of phenols. nsf.gov Computational studies can also help in rationalizing and predicting the regioselectivity of reactions on substituted phenols. chemrxiv.orgtandfonline.com

Electrochemical methods are also emerging as a tool for the regioselective C-H functionalization of phenols. researchgate.net

Synthesis of Related Analogs and Precursors

The synthesis of analogs and precursors provides insight into the feasibility of the proposed synthetic routes and offers alternative pathways.

Synthetic Pathways to Substituted Ethenylphenols and Derivatives

The synthesis of various substituted ethenylphenols is well-documented. For example, 2-ethenylphenol (B127231) can be synthesized via the dehydrogenation of 2-ethylphenol. 4-Vinylphenol (B1222589) can be prepared by the decarboxylation of p-hydroxycinnamic acid. chemicalbook.com The synthesis of 5-bromo-2-ethenylphenol (B1380582) has been achieved through a Wittig reaction on 4-bromo-2-hydroxybenzaldehyde. These methods highlight the general applicability of ethenyl group installation on different phenolic scaffolds.

A general procedure for synthesizing ethenylphenols involves the reaction of a corresponding hydroxybenzaldehyde with methyltriphenylphosphonium bromide and potassium tert-butoxide in a solvent like THF. nih.govsemanticscholar.org

The following table outlines the synthesis of some substituted ethenylphenols:

Compound Synthetic Method Precursor Reference(s)
2-EthenylphenolDehydrogenation2-Ethylphenol
4-VinylphenolDecarboxylationp-Hydroxycinnamic acid chemicalbook.com
5-Bromo-2-ethenylphenolWittig Reaction4-Bromo-2-hydroxybenzaldehyde

Methodologies for Diaminobenzene and Pyrimidine (B1678525) Derivatives

The synthesis of diaminobenzene derivatives is a fundamental process in organic chemistry with numerous applications. mdpi.com A common route is the reduction of dinitrobenzene derivatives. mdpi.com Another approach involves nucleophilic aromatic substitution, for instance, the reaction of 1-fluoro-2-nitrobenzene (B31998) with an amine, followed by reduction of the nitro group. mdpi.com The condensation of 1,2-diaminobenzene derivatives with carboxylic acids or aldehydes is a key step in the synthesis of benzimidazoles. semanticscholar.orgresearchgate.net

Pyrimidine derivatives are also important heterocyclic compounds with diverse synthetic routes. researchgate.netorganic-chemistry.org A one-pot, three-component reaction of malononitrile, ammonium (B1175870) acetate, and an aldehyde can yield 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles, which share a similar diaminopyridine core. kemdikbud.go.id The synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives often starts from a substituted aminothiole and proceeds through cyclization reactions. nih.gov Solid-phase synthesis has also been employed for the preparation of bicyclic pyrimidine derivatives. acs.org

Multicomponent Reaction Strategies for Phenolic and Amino Systems

A hypothetical, palladium-catalyzed amino-vinylation MCR could be envisioned starting from a suitably activated phenol derivative, such as 1,3-dibromo-5-hydroxybenzene. In this proposed one-pot sequence, the reaction would proceed through two distinct catalytic cycles. The first phase would involve a double Buchwald-Hartwig amination using a protected amine equivalent, followed by the introduction of a vinyl group source (e.g., vinylboronic acid or vinyltributylstannane) via a Suzuki or Stille coupling reaction.

The key challenge in such a strategy is the development of a single catalytic system (catalyst, ligand, and solvent) that is robust enough to mediate both the C-N and C-C bond-forming reactions without mutual interference. Research into orthogonal catalytic systems operating under identical conditions is paramount. For instance, a system employing a palladium catalyst with a ligand like XPhos could potentially facilitate both transformations, though careful optimization of temperature, base, and reactants would be critical to control the reaction sequence and prevent side reactions like homocoupling or catalyst deactivation.

Advanced Reaction Mechanisms in Synthesis of Phenol, 2,6-diamino-4-ethenyl-

The synthesis of a highly functionalized and electron-rich molecule like Phenol, 2,6-diamino-4-ethenyl- necessitates a deep understanding of advanced reaction mechanisms to control regioselectivity and prevent undesired side reactions such as oxidation and polymerization.

Electrophilic Aromatic Substitution (EAS) is a foundational mechanism for introducing functional groups onto the aromatic ring. In the context of synthesizing Phenol, 2,6-diamino-4-ethenyl-, a key pathway involves the dinitration of a 4-ethenylphenol precursor, followed by reduction.

The phenol's hydroxyl (-OH) group is a powerful activating, ortho, para-directing group. The ethenyl (-CH=CH2) group at the 4-position is weakly activating and also ortho, para-directing. The concerted directing effect strongly favors electrophilic attack at the C2 and C6 positions, which are ortho to the hydroxyl group.

The mechanism for nitration involves the formation of the nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. The electron-rich phenolic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. The stability of this intermediate is significantly enhanced by resonance delocalization involving the lone pairs of the hydroxyl oxygen. A subsequent deprotonation by a weak base (e.g., H₂O or HSO₄⁻) restores aromaticity, yielding the nitrophenol product.

However, the extreme activation of the ring presents significant challenges. The reaction conditions must be mild to prevent oxidation of the phenol to tar-like products and to avoid over-nitration. Furthermore, the vinyl group is susceptible to reaction with strong acids. A common strategy is to use a protected form of the phenol (e.g., 4-vinylanisole) to moderate reactivity, followed by nitration using milder reagents like dilute nitric acid or acetyl nitrate.

Table 1: Regiochemical Outcome of EAS on 4-Ethenylphenol Precursors
PrecursorElectrophileMajor Product Position(s)Rationale & Remarks
4-EthenylphenolNO₂⁺2,6-DinitroStrongly directed by the powerful ortho, para-directing -OH group. High risk of oxidation.
4-Vinylanisole (Protected Phenol)NO₂⁺2,6-Dinitro-OCH₃ group moderates reactivity, reducing oxidation risk while maintaining ortho, para-direction.
4-EthenylphenolBr₂2,6-DibromoReaction is typically rapid and requires no catalyst due to high ring activation.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. For the synthesis of Phenol, 2,6-diamino-4-ethenyl-, the Buchwald-Hartwig amination offers a powerful mechanistic pathway. This reaction can be used to construct the two C-N bonds at the C2 and C6 positions by coupling a dihalogenated phenol precursor with an amine source.

A plausible route would start with 2,6-dibromo-4-ethenylphenol (or its protected form). The catalytic cycle for this copper- or palladium-catalyzed reaction is well-understood. For a palladium-based system, the mechanism typically involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond of the phenol substrate, forming a Pd(II) intermediate.

Ligand Exchange/Base-Assisted Deprotonation: The amine (R₂NH) coordinates to the palladium center. A base deprotonates the coordinated amine to form an amido complex.

Reductive Elimination: The aryl and amido ligands couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Executing a double amination on a 2,6-dihalophenol substrate requires a highly efficient catalyst that can overcome the increasing steric hindrance after the first amination. The choice of ligand (e.g., bulky biarylphosphines like RuPhos or JohnPhos) is critical for promoting the reductive elimination step and preventing catalyst inhibition. Copper-catalyzed Ullmann-type couplings provide an alternative pathway, often requiring higher temperatures but sometimes offering complementary reactivity, especially with ammonia (B1221849) as the nitrogen source.

Beyond C-N bond formation, catalytic strategies are essential for introducing the ethenyl group. The Suzuki-Miyaura cross-coupling reaction is a premier method for this C-C bond formation. This strategy involves the reaction of an aryl halide or triflate with an organoboron reagent, such as potassium vinyltrifluoroborate or vinylboronic acid, in the presence of a palladium catalyst and a base.

A synthetic approach could involve preparing a 4-bromo-2,6-diaminophenol scaffold (with protected functional groups) and then introducing the vinyl group in a late-stage functionalization step. The catalytic cycle of the Suzuki reaction is well-established and involves oxidative addition of the aryl halide to Pd(0), transmetalation from the boron reagent to the Pd(II) center, and reductive elimination to form the C-C bond and regenerate the catalyst.

The selection of the catalyst system is crucial for achieving high yields, particularly with an electron-rich, multi-functionalized substrate. Sterically demanding and electron-rich phosphine (B1218219) ligands are often required to facilitate the catalytic cycle efficiently.

Table 2: Comparison of Catalytic Systems for Key Transformations
TransformationCatalyst SystemTypical ConditionsKey Advantages/Challenges
C4-Vinylation (Suzuki)Pd(OAc)₂ / SPhosK₃PO₄, Toluene (B28343)/H₂O, 80-100 °CHigh functional group tolerance; boronic acids can be unstable.
C4-Vinylation (Stille)Pd(PPh₃)₄Vinyltributylstannane, Toluene, 110 °CLess sensitive to water; toxicity of tin byproducts is a major drawback.
C2/C6-Amination (Buchwald-Hartwig)Pd₂(dba)₃ / XPhosNaOtBu, Dioxane, 100 °CBroad substrate scope; requires strong base and inert atmosphere.
C2/C6-Amination (Ullmann)CuI / L-prolineK₂CO₃, DMSO, 120 °CCost-effective (copper); often requires higher temperatures and specific ligands.

Protecting Group Chemistry in Complex Phenol and Amine Synthesis

The synthesis of Phenol, 2,6-diamino-4-ethenyl- is unfeasible without a robust protecting group strategy. The high reactivity of the hydroxyl (-OH) and amino (-NH₂) groups necessitates their temporary masking to ensure selectivity and prevent unwanted side reactions during the synthetic sequence. The choice of protecting groups must be orthogonal, meaning each can be removed selectively without affecting the others.

Phenolic Hydroxyl Protection: The acidic proton and nucleophilic character of the phenol must be masked during reactions such as organometallic couplings or those involving strong bases.

Methyl Ether (Me): Introduced using dimethyl sulfate (B86663) or methyl iodide. It is very stable but requires harsh deprotection conditions (e.g., BBr₃), which may not be compatible with the final structure.

Benzyl (B1604629) Ether (Bn): Introduced with benzyl bromide. It is stable to a wide range of conditions but can be easily removed by catalytic hydrogenolysis (H₂/Pd-C), a method that would also reduce the ethenyl group. Therefore, its use must be carefully planned.

Silyl Ethers (e.g., TBDMS): Introduced using TBDMSCl. They are stable to many non-acidic conditions but are readily cleaved with fluoride (B91410) sources (e.g., TBAF), providing mild deprotection.

Amine Protection: The nucleophilic and easily oxidized amino groups require protection, especially during EAS (nitration) or oxidative coupling reactions.

Carbamates (Boc, Cbz): tert-Butoxycarbonyl (Boc) is introduced using Boc₂O and is stable to base and hydrogenation but is easily removed with acid (e.g., TFA). Benzyl-oxycarbonyl (Cbz) is removed by hydrogenolysis.

Amides (Acetyl): Acetyl (Ac) groups, introduced with acetic anhydride (B1165640), strongly deactivate the ring towards further EAS and protect against oxidation. They are typically removed under harsh acidic or basic hydrolysis.

A viable synthetic strategy would involve a multi-step sequence where protecting groups are strategically installed and removed. For instance, starting with 4-bromophenol, one could protect the phenol as a TBDMS ether, perform a double Buchwald-Hartwig amination with Boc-protected amine, conduct a Suzuki coupling to install the vinyl group, and finally deprotect all three groups under distinct conditions (acid for Boc, fluoride for TBDMS).

Table 3: Orthogonal Protecting Group Strategy for Synthesis
Functional GroupProtecting Group (PG)Installation ReagentRemoval ConditionsCompatibility Notes
Phenolic -OHTBDMSTBDMSCl, ImidazoleTBAF, THFStable to base and organometallics; labile to acid.
Amino -NH₂Boc(Boc)₂O, BaseTFA or HClStable to base and nucleophiles; labile to strong acid.
Phenolic -OHMe (Methyl)CH₃I, K₂CO₃BBr₃, CH₂Cl₂Very robust; removal is harsh and may cleave other groups.
Amino -NH₂Ac (Acetyl)Ac₂O, PyridineAq. HCl or NaOH, heatStrong deactivation; harsh removal conditions.

Advanced Characterization Techniques and Structural Elucidation of Phenol, 2,6 Diamino 4 Ethenyl

Spectroscopic Methodologies for Molecular Structure Determination

Spectroscopic techniques are fundamental to determining the precise arrangement of atoms within a molecule. By interacting with molecules in various ways, different spectroscopic methods provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For Phenol (B47542), 2,6-diamino-4-ethenyl- , ¹H NMR would be expected to reveal the chemical shifts, integration, and coupling patterns of the protons on the aromatic ring, the vinyl group, the amino groups, and the hydroxyl group. Similarly, ¹³C NMR would identify the distinct carbon environments within the molecule. However, a detailed search of scientific databases did not yield specific, published NMR spectral data for this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For Phenol, 2,6-diamino-4-ethenyl- , these methods would be crucial for identifying its key functional groups. Expected characteristic vibrational bands would include O-H stretching from the phenolic group, N-H stretching from the two amino groups, C=C stretching of the vinyl group and the aromatic ring, and C-N and C-O stretching vibrations. While the principles of these techniques are well-understood, specific experimental IR and Raman spectra for Phenol, 2,6-diamino-4-ethenyl- are not readily found in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The presence of the substituted phenol ring conjugated with the ethenyl group in Phenol, 2,6-diamino-4-ethenyl- would be expected to produce characteristic absorption maxima (λmax) in the UV-Vis spectrum. The position and intensity of these absorptions would be influenced by the amino and hydroxyl substituents on the aromatic ring. Despite the expected utility of this technique, published UV-Vis spectra specific to this compound could not be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For Phenol, 2,6-diamino-4-ethenyl- , high-resolution mass spectrometry would confirm its exact molecular formula (C8H10N2O). The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion, providing further structural confirmation. While mass spectral data is available for related compounds like 4-vinylphenol (B1222589), specific experimental data for Phenol, 2,6-diamino-4-ethenyl- is not present in the surveyed scientific literature.

Crystallographic Analysis for Solid-State Structure Elucidation

Crystallographic techniques provide the most definitive three-dimensional structural information for crystalline solids.

Chromatographic and Separation Science Approaches

Chromatographic techniques are fundamental for the separation, identification, and quantification of Phenol, 2,6-diamino-4-ethenyl- from complex mixtures, such as reaction media or environmental samples. The choice of method depends on the compound's volatility, polarity, and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) Methodologies for Phenolic Compounds

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like substituted phenols. nih.govresearchgate.net Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for separating phenolic compounds. researchgate.netmdpi.com For aminophenol isomers, mixed-mode stationary phases that combine reversed-phase (like C18) and ion-exchange (like SCX) characteristics can achieve excellent separation. researchgate.net

The development of an HPLC method involves optimizing the stationary phase, mobile phase composition (including pH and organic modifiers), flow rate, and detector settings. researchgate.netresearchgate.net Diode array detectors (DAD) are often used as they provide spectral information, aiding in peak identification. sci-hub.se Amperometric detection can also be employed for electroactive species like aminophenols, offering high sensitivity. ptfarm.pl

Table 1: Exemplary HPLC Conditions for Analysis of Aminophenol Derivatives

Stationary Phase Mobile Phase Flow Rate Detection Application Source
Mixed-mode Duet SCX/C18 85:15 (v/v) aqueous phosphate (B84403) buffer (pH 4.85):methanol 1 mL/min UV at 285 nm Simultaneous determination of aminophenol isomers researchgate.net
Octadecylsilane (C18) 18:82 (v/v) methanol:water (pH 3.5 with orthophosphoric acid) 1.5 mL/min UV at 235 nm Determination of acetaminophen (B1664979) and its degradation product, 4-aminophenol tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. etamu.edu Due to the low volatility of phenolic compounds, a derivatization step is generally required prior to GC analysis to convert them into more volatile and thermally stable analogues. nih.govresearchgate.net Common derivatization methods include silylation or acetylation with reagents like acetic anhydride (B1165640) to convert the polar hydroxyl group into a less polar ether or ester. researchgate.netkoreascience.kr

The gas chromatograph separates the derivatized compounds based on their boiling points and interaction with the capillary column's stationary phase. etamu.edumdpi.com The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint for identification. etamu.eduuvic.ca Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes. researchgate.net

Table 2: Typical GC-MS Parameters for Substituted Phenol Analysis

Parameter Description Source
Derivatization Acetylation with acetic anhydride to form phenyl acetates. koreascience.kr
Column 5%-phenyl-polymethylsiloxane (e.g., CP-Sil 8 CB) or polyethylene (B3416737) glycol (PEG) modified with 2-nitroterephthalic acid (e.g., HP-FFAP). mdpi.com
Injector Pulsed-split or splitless mode, typically at a high temperature (e.g., 250 °C) for efficient desorption. oiv.int
Oven Program Temperature programming is used to elute compounds with a wide range of boiling points. A typical program might start at 50 °C and ramp up to 300 °C. mdpi.comoiv.int

| MS Detector | Operated in either full scan mode for identification or Multiple Reaction Monitoring (MRM) / Selected Ion Monitoring (SIM) for quantification. | researchgate.netoiv.int |

Capillary Electrophoresis for Phenolic Compound Analysis

Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and GC, providing high resolution, short analysis times, and low consumption of reagents. sci-hub.senih.gov In CE, charged molecules migrate through a buffer-filled capillary under the influence of an electric field. libretexts.org The separation is based on differences in the charge-to-size ratio of the analytes. gnoscience.com

For phenolic compounds, which are often weak acids, the separation is typically performed in basic buffers (e.g., borate (B1201080) buffer) where the phenolic hydroxyl group is deprotonated, imparting a negative charge. nih.govsci-hub.se The hyphenation of CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, making it a powerful tool for analyzing complex samples like plant extracts or food. nih.govresearchgate.netscilit.com

Table 3: Capillary Electrophoresis Conditions for Phenolic Compound Separation

Method Background Electrolyte (BGE) Application Source
CZE-MS 0.5 M NH₄OH Determination of various phenolic compounds (phenolic acids, flavonoids) nih.gov
CE-UV 40 mM Borate buffer (pH 9.6) Identification and quantification of carnosic and rosmarinic acids sci-hub.se

Electrochemical Characterization Techniques

Electrochemical methods are crucial for studying the redox properties of Phenol, 2,6-diamino-4-ethenyl-, particularly due to its electroactive amino and phenol functional groups. These techniques are also vital for characterizing materials, such as conductive polymers, that could be synthesized from this monomer.

Cyclic Voltammetry and Related Methods for Redox Properties

Cyclic Voltammetry (CV) is a widely used electrochemical technique for investigating the redox behavior of chemical species. pineresearch.comals-japan.com It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the stability of the electrochemically generated species. pineresearch.comunt.edu

For aminophenol compounds, CV can be used to study their oxidation, which is often catalyzed at modified electrode surfaces. ingentaconnect.com The oxidation potential and peak currents are influenced by factors such as the pH of the electrolyte solution, the scan rate, and the nature of the electrode material. ingentaconnect.comtandfonline.com The presence of both amino and hydroxyl groups on the aromatic ring of Phenol, 2,6-diamino-4-ethenyl- suggests it would exhibit rich electrochemical behavior, making CV an essential tool for its characterization. mdpi.com

Table 4: Research Findings from Cyclic Voltammetry of Aminophenol Derivatives

Compound Studied Key Findings Electrode Source
p-Aminophenol (p-AP) The electrode surface catalyzes the oxidation of p-AP. Electrocatalytic efficiency depends on the polymer coating (PMT > PPY > PAN). Peak potentials are affected by electrolyte type and pH. Poly(3-methylthiophene), Polypyrrole, Polyaniline modified electrodes ingentaconnect.com
p-Aminophenol (p-AP) The polymer (poly(p-aminophenol)) has good electrochemical activity in solutions with pH ≤ 9.0. Platinum foil tandfonline.com
o-Aminophenol (POAP) The redox response of poly(o-aminophenol) is highly dependent on the solution pH, indicating proton and electron participation in the electrode reaction. Various benthamopen.com

Electrochemical Impedance Spectroscopy (EIS) in Material Contexts

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of electrochemical systems, including electrode surfaces and materials like polymer films. gamry.commdpi.com The method involves applying a small amplitude AC potential over a wide range of frequencies and measuring the current response. nih.gov The resulting impedance data can be modeled using an equivalent electrical circuit to extract parameters related to charge transfer resistance, double-layer capacitance, and diffusion processes. mdpi.comresearchgate.net

In the context of Phenol, 2,6-diamino-4-ethenyl-, EIS would be invaluable for characterizing the properties of its corresponding polymer. For instance, studies on poly(o-aminophenol) have used EIS to investigate charge transfer and transport parameters, the effect of the electrolyte on transport properties, and the stability of the polymer film. benthamopen.comconicet.gov.arnovapublishers.com These studies provide a framework for how EIS could be applied to understand the performance of materials derived from Phenol, 2,6-diamino-4-ethenyl- in applications such as sensors or coatings. electrochemsci.orgscientific.net

Table 5: Application of EIS in Characterizing Poly(aminophenol) Films

System Studied Information Obtained from EIS Key Parameters Source
Poly(o-aminophenol) (POAP) films Charge-transfer resistance and redox capacity at different potentials. Charge-transfer resistance (Rct), Film resistance, Low-frequency capacitance (Clf) benthamopen.com
Poly(o-aminophenol) (POAP) films Evaluation of ionic and electronic conductivity and specific capacitance. Solution resistance (Rs), Charge-transfer resistance (Rct), Constant phase element (CPE) electrochemsci.org
Poly(m-aminophenol) (PMAP) coating on mild steel Barrier resistance ability and degradation of the coating over time in a corrosive solution. Total impedance values, Equivalent circuit modeling scientific.net

Computational and Theoretical Investigations of Phenol, 2,6 Diamino 4 Ethenyl

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular properties based on the principles of quantum mechanics. The two primary approaches are Ab Initio methods and Density Functional Theory (DFT).

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) fall under this category.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. Functionals like B3LYP are commonly employed in these studies.

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Conceptual Frontier Molecular Orbital Data (Note: This table is illustrative as specific data for Phenol (B47542), 2,6-diamino-4-ethenyl- is unavailable.)

Parameter Conceptual Value Significance
HOMO Energy (e.g., -5.5 eV) Indicates electron-donating ability
LUMO Energy (e.g., -1.5 eV) Indicates electron-accepting ability
HOMO-LUMO Gap (e.g., 4.0 eV) Relates to chemical reactivity and stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals.

NBO analysis is particularly useful for studying intermolecular interactions, such as hydrogen bonding. It can quantify the stabilization energy arising from the donation of electron density from a filled lone pair orbital (donor) to an empty antibonding orbital (acceptor) between interacting molecules. This provides insight into how Phenol, 2,6-diamino-4-ethenyl- might interact with other molecules, such as solvents or biological receptors.

Molecular Dynamics and Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations allow for the study of the motion and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in a more realistic environment, such as in a solvent.

For Phenol, 2,6-diamino-4-ethenyl-, MD simulations would be used to explore its different possible shapes or conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape might influence its properties and interactions.

Structure-Reactivity Relationships Derived from Computational Models

By combining the results from quantum chemical calculations, a deeper understanding of the relationship between the structure of Phenol, 2,6-diamino-4-ethenyl- and its chemical reactivity can be established.

For instance, the distribution of electron density and the locations of the HOMO and LUMO can predict which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. Computational models can calculate various reactivity descriptors that quantify these tendencies, helping to predict how the molecule will behave in different chemical reactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.

Vibrational Spectroscopy (IR and Raman): Calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an infrared (IR) or Raman spectrum. This helps in the assignment of experimental spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule. This allows for the prediction of the absorption wavelengths in a UV-Vis spectrum, providing information about the molecule's electronic structure and color.

NMR Spectroscopy: It is also possible to compute Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are invaluable for confirming the structure of a synthesized compound.

Polymerization and Material Science Applications of Phenol, 2,6 Diamino 4 Ethenyl

Polymerization Strategies Involving the Ethenyl Moiety

While the ethenyl (vinyl) group on a phenolic compound would be expected to undergo polymerization, no specific studies on the radical or controlled/living polymerization of Phenol (B47542), 2,6-diamino-4-ethenyl- were found. Research on analogous compounds like 4-vinylphenol (B1222589) demonstrates that free-radical polymerization is a common method for creating polymers from vinylphenol derivatives. wikipedia.orgresearchgate.net Controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) and NMP (Nitroxide-Mediated Polymerization) have also been employed for protected vinylphenols to achieve well-defined polymer architectures. wikipedia.org However, the influence of two amino groups at the 2 and 6 positions on the polymerization kinetics and mechanism of the ethenyl moiety has not been documented.

Radical Polymerization Mechanisms and Kinetics

There is no available data on the radical polymerization mechanisms and kinetics specifically for Phenol, 2,6-diamino-4-ethenyl-. For related vinylphenol monomers, polymerization is typically initiated by radical initiators, but the presence of phenolic and amino groups can introduce side reactions, such as chain transfer, which would affect the polymerization kinetics and the molecular weight of the resulting polymer. chimia.ch

Controlled/Living Polymerization Techniques

No studies have been reported on the application of controlled/living polymerization techniques to Phenol, 2,6-diamino-4-ethenyl-. The amino and hydroxyl functional groups would likely require protection before polymerization using methods like Atom Transfer Radical Polymerization (ATRP), RAFT, or anionic polymerization to prevent interference with the catalyst or initiator. nih.gov

Functional Polymer and Oligomer Synthesis from Phenol, 2,6-diamino-4-ethenyl-

There are no published reports on the synthesis of functional polymers or oligomers specifically from Phenol, 2,6-diamino-4-ethenyl-. In principle, the amino and phenol functionalities could be used for post-polymerization modifications to introduce other chemical groups, but no such research has been documented for this particular monomer.

Role of Phenol, 2,6-diamino-4-ethenyl- in Advanced Material Development

Due to the absence of research on polymers derived from Phenol, 2,6-diamino-4-ethenyl-, its role in advanced material development remains hypothetical.

Electrochemical Materials and Sensors for Chemical Detection

Polymers containing aminophenol units, such as poly(o-aminophenol), have been investigated for their electrochemical properties and applications in sensors. ethernet.edu.etmdpi.com These polymers can be electrochemically active and are used in the development of biosensors and chemical sensors. rsc.org However, no such applications have been described for polymers synthesized from Phenol, 2,6-diamino-4-ethenyl-.

Optoelectronic Applications and Luminescent Properties

The optoelectronic and luminescent properties of polymers derived from Phenol, 2,6-diamino-4-ethenyl- have not been investigated. Polymers with conjugated structures and electron-donating groups like amino and hydroxyl moieties can exhibit interesting optical and electronic properties. nih.govmdpi.com Some polymer-rare earth complexes containing aminophenol-type ligands have shown significant luminescence. tandfonline.com However, without experimental data, the specific properties of a polymer from the requested compound are unknown.

Supramolecular Assemblies and Architectures

The unique molecular structure of Phenol, 2,6-diamino-4-ethenyl-, featuring a phenol group and two amino groups on an aromatic ring, provides a powerful platform for the formation of supramolecular assemblies. These assemblies are ordered structures formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces.

The hydroxyl (-OH) group of the phenol and the hydrogen atoms of the amino (-NH2) groups can act as hydrogen bond donors. Simultaneously, the oxygen and nitrogen atoms can serve as hydrogen bond acceptors. This dual capability allows for the creation of intricate and stable hydrogen-bonding networks researchgate.netfrontiersin.org. For instance, aminophenol isomers are known to form specific arrangements, such as infinite chains or cyclic structures, dictated by O-H···N and N-H···O hydrogen bonds researchgate.net. The presence of two amino groups in Phenol, 2,6-diamino-4-ethenyl- offers additional sites for these interactions, potentially leading to more complex and robust three-dimensional architectures.

When this monomer is polymerized via its ethenyl (vinyl) group, the resulting polymer chain features pendant aminophenol groups. These functional side chains can drive the self-assembly of the polymer. The non-covalent interactions between these side groups can lead to the formation of organized microstructures within the material nih.gov. Research on other functional vinyl polymers demonstrates that incorporating hydrogen-bonding sites is a key strategy for creating self-assembling materials nih.govuni-bayreuth.de. Polymers containing hydroxyl groups, such as poly(vinyl alcohol), are well-known for their ability to form hydrogen-bonded multilayer films figshare.commit.edu. The combination of amino and hydroxyl groups on the polymer derived from Phenol, 2,6-diamino-4-ethenyl- could therefore be harnessed to direct the formation of highly ordered films, fibers, or micelles.

The key interactions that would govern the formation of these supramolecular structures are summarized in the table below.

Interaction TypeParticipating GroupsPotential Outcome
Hydrogen Bonding Phenolic -OH, Amino -NH₂Formation of stable, directional networks; drives self-assembly.
π-π Stacking Aromatic RingsContributes to the stability of layered or stacked architectures.
Electrostatic Interactions Protonated Amino Groups (in acidic conditions)Can influence solubility and interaction with charged species.

These assemblies are not merely structural curiosities; they are fundamental to creating materials with tailored properties for applications in sensing, drug delivery, and catalysis aceec.ac.in.

Self-Immolative Linkers in Polymeric Reporting Systems

Self-immolative linkers are intelligent molecular spacers designed to release a specific molecule (a "payload") in response to a triggering event. These systems are of great interest in fields like drug delivery and diagnostics. The fundamental principle often involves a cascade of electronic rearrangements, such as a 1,6-elimination reaction, that leads to the fragmentation of the linker and the release of the payload.

Molecules based on 4-hydroxybenzyl alcohol or 4-aminobenzyl alcohol are common backbones for these linkers. frontiersin.org An external stimulus, such as an enzyme or a change in pH, removes a protecting group, initiating the electronic cascade that cleaves the bond holding the payload. This process is particularly effective for releasing payloads that contain phenol or amine functionalities. nih.gov

Given its structure, Phenol, 2,6-diamino-4-ethenyl- is an ideal candidate to be used as a payload molecule within such a reporting system. The phenolic hydroxyl group could be attached to a self-immolative linker. Upon triggering the linker's disassembly, the Phenol, 2,6-diamino-4-ethenyl- molecule would be released intact. If this molecule possesses a detectable property (e.g., fluorescence or electrochemical activity), its release serves as a signal, making the entire construct a polymeric reporting system.

The general mechanism for a phenol-releasing self-immolative system is as follows:

Trigger: An external stimulus (e.g., an enzyme) cleaves a capping group from the linker.

Electronic Cascade: This cleavage initiates a spontaneous 1,6-elimination reaction through the linker's aromatic system.

Release: The linker fragments, releasing the phenolic payload, in this case, Phenol, 2,6-diamino-4-ethenyl-.

This strategy allows for controlled release, where the payload is kept inert and attached to a larger polymer until a specific biological or chemical signal is encountered.

Corrosion Inhibition Applications of Phenolic Derivatives

The deterioration of metals through corrosion is a significant industrial problem. The use of organic molecules as corrosion inhibitors is a common and effective strategy. The efficacy of these inhibitors often relies on their ability to adsorb onto the metal surface, forming a protective barrier that prevents contact with the corrosive environment.

Compounds containing heteroatoms like nitrogen and oxygen, particularly those with amino (-NH2) and hydroxyl (-OH) groups, are known to be excellent corrosion inhibitors. aceec.ac.in These functional groups can donate electrons to the vacant d-orbitals of metal atoms (like iron), forming a coordinate bond that facilitates strong adsorption onto the surface.

Phenol, 2,6-diamino-4-ethenyl- is structurally well-suited for corrosion inhibition due to the presence of multiple active centers:

One Phenolic Hydroxyl Group: The oxygen atom can bond with the metal surface.

Two Amino Groups: The nitrogen atoms provide additional sites for adsorption, enhancing the stability of the protective film.

Aromatic Ring: The cloud of π-electrons from the benzene ring offers another avenue for interaction with the metal surface.

The presence of multiple adsorption sites on a single molecule typically leads to a more stable and effective protective layer. Studies on other aminophenol derivatives have demonstrated high inhibition efficiencies. For example, amino pentadecylphenols have shown corrosion inhibition of about 98% for mild steel in acidic solutions. The mechanism involves the inhibitor blocking both anodic and cathodic sites on the metal surface.

The table below summarizes the inhibition efficiencies of various organic inhibitors containing functional groups similar to those in Phenol, 2,6-diamino-4-ethenyl-, illustrating the potential of this class of compounds.

Inhibitor TypeMetal/EnvironmentMaximum Inhibition Efficiency (%)Reference
Polyphenolic ExtractMild Steel / H₂SO₄~90% nih.gov
Amino PentadecylphenolsMild Steel / HCl~98% mdpi.com
N-oleyl-1,3-propanediamineCarbon Steel / HCl92.1% nih.gov
Thiosemicarbazide DerivativeMild Steel / HCl92.5%

The adsorption of these inhibitors on the metal surface typically follows established isotherm models, such as the Langmuir or Temkin isotherms, which describe the relationship between the inhibitor concentration and the surface coverage. The synergistic effect of having both hydroxyl and multiple amino groups suggests that Phenol, 2,6-diamino-4-ethenyl- could be a highly effective corrosion inhibitor for various metals in acidic environments.

Catalytic Roles and Applications of Phenol, 2,6 Diamino 4 Ethenyl and Its Derivatives

Ligand Design and Coordination Chemistry for Metal Catalysis

The molecular architecture of Phenol (B47542), 2,6-diamino-4-ethenyl- is exceptionally well-suited for ligand design in metal catalysis. The ortho-aminophenol moiety can act as a bidentate, monoanionic ligand, coordinating to a metal center through the phenolate (B1203915) oxygen and one of the amino nitrogens. This creates a stable five-membered chelate ring. The presence of a second amino group offers possibilities for forming more complex multinuclear structures or providing an additional binding site.

Aminophenol-based ligands have a profound and growing impact on catalysis research, with applications in homogeneous catalysis, small molecule activation, and more. researchgate.netderpharmachemica.com The development of effective catalysts often relies on the strong electronic coupling and mutual cooperation between a metal center and its coordinating ligands. researchgate.net Transition metal complexes featuring ortho-aminophenol based ligands have been explored for their catalytic and reactive properties. bohrium.com These ligands are considered "non-innocent," meaning they can actively participate in redox processes, which makes the electronic structure of their metal complexes challenging to define but also opens up unique reactive pathways. bohrium.comrsc.org The ligand can exist in different oxidation states, such as the dianionic o-amidophenolate or the monoanionic o-iminosemiquinonato radical form, which in turn influences the reactivity of the metal center. bohrium.comrsc.org

The vinyl group on the phenol ring introduces another layer of functionality. It can be used as a reactive handle for post-synthetic modification or, more importantly, for polymerization. This allows for the creation of polymer-supported ligands, which can then be used to immobilize metal catalysts, transitioning them from homogeneous to heterogeneous systems.

Organocatalysis and Metal-Free Catalytic Systems

The functional groups within Phenol, 2,6-diamino-4-ethenyl- also position it as a promising candidate for organocatalysis, a field that avoids the use of potentially toxic or expensive metals. The phenolic hydroxyl group can act as a hydrogen-bond donor, activating electrophiles, while the amino groups can function as Brønsted bases or hydrogen-bond acceptors.

Research has shown that simple aminophenols are effective organocatalysts. For instance, 2-aminophenols have been identified as a novel class of catalysts for promoting hydrazone and oxime formation in water at neutral pH, showing rate enhancements significantly greater than classic aniline (B41778) catalysts. nih.gov The synergy between the amino and hydroxyl groups is key; it is hypothesized that the system benefits from general acid/base catalysis in addition to nucleophilic catalysis. nih.gov In asymmetric catalysis, hindered aminophenols have been used as highly efficient and versatile catalysts in the enantioselective addition of organoboron reagents to imines. beilstein-journals.org The proposed mechanism involves an intermolecular hydrogen bond between the catalyst and the substrate, which assembles a configurationally stable transition state, leading to high enantioselectivities. beilstein-journals.org

Furthermore, multicomponent reactions, which are highly valued for their efficiency and atom economy, can be facilitated by aminophenol-based catalysts. rsc.org In some cases, aminophenols can participate in "hidden catalysis," where a temporary intermediate formed from the starting materials acts as the true catalyst for its own consumption, enabling complex molecular assemblies without an external metal or organocatalyst. chemrxiv.org

Heterogeneous and Homogeneous Catalysis for Organic Transformations

The dual functionality of Phenol, 2,6-diamino-4-ethenyl- allows for its application in both heterogeneous and homogeneous catalysis.

Homogeneous Catalysis: As a soluble ligand, its metal complexes can act as homogeneous catalysts. Transition metal complexes with aminophenol-derived Schiff base ligands have demonstrated significant catalytic activity in various reactions. iosrjournals.org For example, copper complexes with aminoalcohol ligands have been shown to be efficient catalysts for the aerobic oxidation of o-aminophenol, mimicking the activity of the enzyme phenoxazinone synthase. mdpi.com Similarly, manganese(III) complexes have been used to catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov The solubility of these complexes in common organic solvents allows for catalysis to occur in a single phase, often leading to high activity and selectivity under mild conditions.

Heterogeneous Catalysis: The vinyl group is the key to developing heterogeneous catalysts from this molecule. Through radical polymerization, poly(2,6-diamino-4-vinylphenol) can be synthesized. mdpi.com This polymer can be used directly as a support for metal nanoparticles or can be functionalized further. Porous organic polymers (POPs) have emerged as a highly versatile platform for deploying catalysts. rsc.org By polymerizing Phenol, 2,6-diamino-4-ethenyl-, potentially with a cross-linker, a high-surface-area porous polymer could be created. The embedded amino and phenol groups would then be readily available to chelate metal ions, creating a robust, recyclable heterogeneous catalyst. Polymer-supported catalytic systems, such as those based on poly(4-vinylphenol), have been shown to be efficient and reusable for various organic transformations. nii.ac.jp

Sustainable and Green Chemistry Aspects in Catalyst Development

The development of catalysts from Phenol, 2,6-diamino-4-ethenyl- aligns well with the principles of green and sustainable chemistry.

A primary advantage is its potential origin from renewable resources. Lignin (B12514952), the most abundant natural source of aromatic compounds, can be broken down into various phenolic compounds. nih.govresearchgate.net The hydrodeoxygenation (HDO) of lignin-derived phenolics is a key strategy for producing value-added chemicals. researchgate.netacs.org While the direct synthesis of Phenol, 2,6-diamino-4-ethenyl- from lignin is not established, its core phenolic structure is a fundamental lignin-derived motif. Developing synthetic pathways from bio-based precursors like ferulic acid or p-coumaric acid, which can be converted to vinylphenols, represents a sustainable alternative to fossil fuel-based feedstocks. nih.gov

The application of this compound in catalysis also offers green benefits. The ability to create heterogeneous catalysts through polymerization of the vinyl group is particularly significant. Heterogeneous catalysts are easily separated from the reaction mixture by filtration, which simplifies product purification and, crucially, allows for the catalyst to be recovered and reused multiple times. rsc.org This recyclability reduces waste and is especially important when using expensive or precious metals.

Furthermore, the use of aminophenol-based organocatalysts promotes metal-free transformations, which is a central goal of green chemistry. rsc.orgbeilstein-journals.org These catalysts avoid the environmental and health concerns associated with residual metals in products, particularly in the synthesis of pharmaceuticals and fine chemicals.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity and purity of 2,6-diamino-4-ethenylphenol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to resolve aromatic protons and amino/ethenyl functional groups. Compare spectral data with structurally analogous phenolic compounds (e.g., 4-ethenylphenol acetate ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (e.g., NIST databases provide reference spectra for phenolic derivatives ).
  • FTIR Spectroscopy : Identify characteristic peaks for -NH2_2 (~3300 cm1^{-1}) and ethenyl C=C (~1650 cm1^{-1}) .
  • Chromatography : HPLC or GC with phenolic-specific detectors (e.g., UV-Vis) to assess purity .

Q. What synthetic strategies are viable for preparing 2,6-diamino-4-ethenylphenol derivatives?

  • Methodological Answer :

  • Amination of Phenolic Precursors : Nitro reduction (e.g., catalytic hydrogenation of 2,6-dinitro-4-ethenylphenol) using Pd/C or Raney Ni .
  • Ethenyl Group Introduction : Friedel-Crafts alkylation or Heck coupling to install the ethenyl moiety on diaminophenol scaffolds .
  • Protection-Deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect amino functionalities during synthesis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental biodegradation of 2,6-diamino-4-ethenylphenol?

  • Methodological Answer :

  • Immobilized Microbial Systems : Adapt methodologies from phenol degradation studies using Acinetobacter sp. cultures immobilized on alginate beads or biofilms. Monitor degradation via HPLC and COD analysis .
  • Central Composite Design (CCD) : Optimize parameters (pH, temperature, inoculum concentration) using CCD to model nonlinear interactions (Table 2 in ).
  • Toxicity Assays : Use Daphnia magna or microbial viability tests to assess byproduct toxicity .

Q. How should contradictory thermodynamic data (e.g., enthalpy of formation) be resolved for stability studies of phenolic derivatives?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate experimental ΔfH° values (e.g., -96.36 kJ/mol vs. -94.2 kJ/mol for phenol ) with computational methods (DFT or ab initio calculations).
  • Calorimetric Reassessment : Use differential scanning calorimetry (DSC) to measure heat of sublimation and correct historical discrepancies .
  • Error Propagation Analysis : Apply statistical tools to quantify uncertainty in legacy data .

Q. What mechanistic models best describe the adsorption behavior of 2,6-diamino-4-ethenylphenol onto novel adsorbents?

  • Methodological Answer :

  • Isotherm Modeling : Fit experimental data to Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) models. For advanced analysis, use Dubinin–Radushkevich (micropore filling) or Liu (hybrid) models .
  • Thermodynamic Parameters : Calculate ΔG°, ΔH°, and ΔS° to distinguish physisorption vs. chemisorption .
  • Statistical Physics : Apply density functional theory (DFT) to predict adsorption site interactions .

Key Considerations for Researchers

  • Safety Protocols : Follow guidelines for handling phenolic derivatives, including PPE (gloves, goggles) and waste disposal .
  • Data Validation : Cross-reference structural and thermodynamic data with authoritative databases (e.g., NIST ).
  • Interdisciplinary Approaches : Integrate synthetic chemistry, environmental microbiology, and computational modeling for holistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.